
(R)-1-Fluoro-3,3-dimethylbutan-2-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride is a chiral amine compound with a fluorine atom attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,3-dimethylbutan-2-amine.
Fluorination: The precursor undergoes fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Hydrochloride Formation: The resulting ®-1-Fluoro-3,3-dimethylbutan-2-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, where the amine can be deprotonated to form the free base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of fluorinated amines on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
1-Fluoro-3,3-dimethylbutane: A non-amine analog with different reactivity.
3,3-Dimethylbutan-2-amine: The non-fluorinated analog with different chemical properties.
Uniqueness
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride is unique due to the presence of both a fluorine atom and a chiral center. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C6H15ClFN |
|---|---|
Molekulargewicht |
155.64 g/mol |
IUPAC-Name |
(2R)-1-fluoro-3,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-6(2,3)5(8)4-7;/h5H,4,8H2,1-3H3;1H/t5-;/m0./s1 |
InChI-Schlüssel |
QNPFAJPALFGGCY-JEDNCBNOSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](CF)N.Cl |
Kanonische SMILES |
CC(C)(C)C(CF)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B13052732.png)
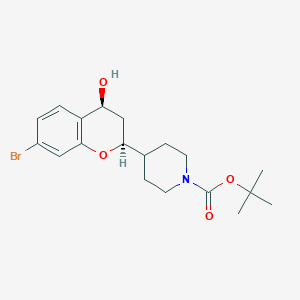

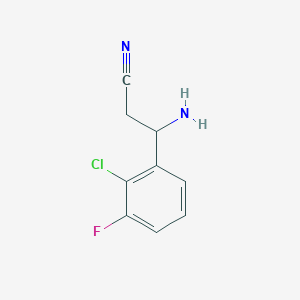
![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)

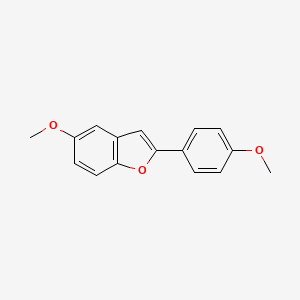
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
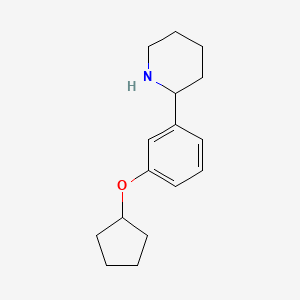
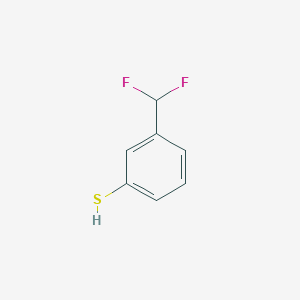

![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)
